molecular formula C7H14ClNO3 B15127696 rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans

rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans

Cat. No.: B15127696
M. Wt: 195.64 g/mol
InChI Key: RHWURKNQPKNNRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-Methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans is a chiral pyrrolidine derivative characterized by its stereochemical configuration at the 3R and 4S positions, with a hydroxyl group at the 4-position and an acetoxy methyl ester moiety. The compound exists as a racemate (rac-), indicating an equimolar mixture of enantiomers. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications, particularly as a building block or intermediate in drug synthesis .

Structurally, the pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) differentiates it from morpholine-based analogs. The trans configuration of the hydroxyl and acetoxy groups contributes to its stereochemical uniqueness, which is critical for interactions in biological systems.

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 2-(4-hydroxypyrrolidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)2-5-3-8-4-6(5)9;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

RHWURKNQPKNNRR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CNCC1O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans typically involves the esterification of 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetic acid with methanol in the presence of a strong acid catalyst like hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The resulting ester is then purified by recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans involves its interaction with specific molecular targets in biological systems. The hydroxyl and ester groups allow it to form hydrogen bonds and other interactions with enzymes and receptors, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Morpholine-Based Analog: rac-Methyl 2-[(3R,6R)-6-(Trifluoromethyl)morpholin-3-yl]acetate Hydrochloride, trans

This compound (CAS: 2648869-69-4) shares the rac-methyl ester and hydrochloride salt features but replaces the pyrrolidine ring with a morpholine ring (six-membered, containing one nitrogen and one oxygen atom). The 6R-trifluoromethyl group introduces enhanced lipophilicity and metabolic stability compared to the hydroxyl group in the target compound. These differences may influence bioavailability and target binding affinity in drug design .

Feature Target Compound Morpholine Analog
Core Structure Pyrrolidine (5-membered, 1N) Morpholine (6-membered, 1N, 1O)
Substituents 4-hydroxyl, trans configuration 6-trifluoromethyl, trans configuration
Salt Form Hydrochloride Hydrochloride
Stereochemical Complexity 3R,4S centers 3R,6R centers
Potential Applications Pharmaceutical intermediate Lipophilic drug candidate

Enantiomeric and Diastereomeric Variants

The racemic nature of the target compound contrasts with enantiopure versions (e.g., single (3R,4S) or (3S,4R) forms), which may exhibit divergent biological activities. Studies using SHELX-based crystallography (e.g., SHELXL, SHELXD) have been critical in resolving such stereochemical details . Enantiomorph-polarity estimation methods, such as Rogers’ η parameter or Flack’s x parameter, are essential for distinguishing enantiomers in crystallographic refinements .

Physicochemical Properties

  • Hydrochloride Salt : Both the target compound and its morpholine analog utilize hydrochloride salts to improve aqueous solubility.
  • Hydroxyl vs. Trifluoromethyl : The hydroxyl group in the target compound may facilitate hydrogen bonding in biological targets, while the trifluoromethyl group in the analog enhances membrane permeability.

Commercial and Regulatory Considerations

The target compound is available in bulk quantities via ECHEMI, with suppliers adhering to global regulatory standards .

Q & A

Q. What are the recommended synthetic pathways for rac-methyl 2-[(3R,4S)-4-hydroxypyrrolidin-3-yl]acetate hydrochloride, trans?

Methodological Answer: Synthesis of this compound likely involves multi-step organic reactions, leveraging chiral resolution techniques due to its stereochemical complexity. A plausible route includes:

Chiral Pyrrolidine Core Synthesis : Start with a protected pyrrolidine derivative (e.g., using Boc-protected intermediates) to ensure stereochemical control at the 3R,4S positions.

Acetate Ester Formation : Introduce the methyl ester group via nucleophilic acyl substitution or esterification of the carboxylic acid precursor.

Deprotection and Hydrochloride Salt Formation : Acidic cleavage of protecting groups followed by salt formation with HCl.

  • Key Considerations : Use computational reaction path search methods (e.g., quantum chemical calculations) to optimize intermediates and reduce trial-and-error experimentation .
  • Validation : Confirm enantiomeric purity via chiral HPLC or polarimetry.

Q. How can researchers characterize the purity and structural conformation of this compound?

Methodological Answer: Characterization requires a combination of analytical techniques:

  • Purity Assessment :
    • HPLC (≥98% purity threshold) with UV/vis or MS detection.
    • Elemental Analysis to verify C, H, N, Cl content.
  • Structural Confirmation :
    • NMR Spectroscopy : 1H/13C NMR to confirm proton environments and stereochemistry (e.g., coupling constants for trans-configuration).
    • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (e.g., ESI+/ESI- modes).
    • X-ray Crystallography : For absolute stereochemical assignment if single crystals are obtainable .
      Suppliers often provide preliminary analytical data (NMR, MS), which can serve as a baseline for comparison .

Q. What experimental design principles apply to studying its stability under varying pH and temperature conditions?

Methodological Answer: Design stability studies using:

Stress Testing :

  • pH Variation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours.
  • Thermal Degradation : Expose to 40–80°C in controlled ovens.

Analytical Monitoring :

  • Track degradation products via LC-MS or TLC.
  • Quantify stability using kinetic modeling (e.g., Arrhenius plots for thermal decay).

Salt Form Comparison : Assess hydrochloride salt stability against freebase forms under humid conditions .

Advanced Questions

Q. How can computational methods resolve stereochemical inconsistencies in synthetic routes?

Methodological Answer:

  • Quantum Mechanical Calculations : Use density functional theory (DFT) to predict energy barriers for stereochemical pathways, identifying favorable transition states.
  • Molecular Dynamics (MD) Simulations : Model solvent effects on chiral intermediates.
  • Cross-Validation : Compare computed NMR chemical shifts with experimental data to resolve ambiguities.
    For example, ICReDD’s reaction path search methods integrate computational and experimental feedback loops to refine stereochemical outcomes .

Q. What strategies address contradictory bioactivity data in target interaction studies?

Methodological Answer:

  • Assay Replication : Repeat experiments across independent labs to rule out technical variability.
  • Orthogonal Techniques : Combine surface plasmon resonance (SPR) with isothermal titration calorimetry (ITC) to validate binding affinities.
  • Structural Probes : Co-crystallize the compound with target proteins (e.g., enzymes) to resolve binding modes.
    Refer to interaction studies of structurally similar pyrrolidine derivatives for mechanistic hypotheses .

Q. How can machine learning optimize reaction conditions for novel analogs?

Methodological Answer:

Dataset Curation : Compile reaction data from pyrrolidine-based syntheses (yields, solvents, catalysts).

Model Training : Use neural networks to predict optimal conditions (e.g., solvent polarity, temperature).

Feedback Integration : Update models with experimental results to improve accuracy.
This approach aligns with ICReDD’s framework for rapid reaction development .

Q. What methodologies elucidate the compound’s interaction with membrane-bound receptors?

Methodological Answer:

  • Molecular Docking : Perform in silico screening against receptor libraries (e.g., GPCRs) using AutoDock Vina.
  • Electrophysiology : For ion channel targets, use patch-clamp assays to measure functional modulation.
  • Fluorescence Polarization : Quantify binding to lipid bilayers or membrane mimics.
    Cross-reference with studies on related amino alcohol derivatives for mechanistic insights .

Q. How can researchers mitigate solubility challenges in in vitro assays?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water gradients or cyclodextrin inclusion complexes.
  • Prodrug Design : Modify the ester group to enhance hydrophilicity (e.g., phosphate prodrugs).
  • Dynamic Light Scattering (DLS) : Monitor aggregation states in solution.
    Methodology from chemical biology training programs emphasizes iterative formulation testing .

Q. What comparative analysis frameworks apply to structure-activity relationship (SAR) studies?

Methodological Answer:

  • SAR Table Construction : Compare analogs with variations in:

    SubstituentHydroxyl PositionBioactivity (IC50)Solubility (LogP)
    Methyl ester4S12 nM1.8
    Ethyl ester4S18 nM2.1
  • Free-Wilson Analysis : Deconstruct contributions of substituents to activity.

  • 3D-QSAR : Use CoMFA/CoMSIA models to map steric/electronic requirements .

Q. What advanced techniques validate metabolic stability in preclinical models?

Methodological Answer:

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor to assess oxidative metabolism.
  • LC-HRMS Metabolite ID : Identify phase I/II metabolites via mass defect filtering.
  • CYP Enzyme Inhibition Assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions.
    Reference preclinical training protocols for standardized workflows .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.